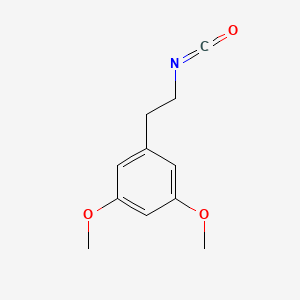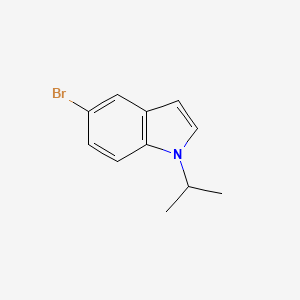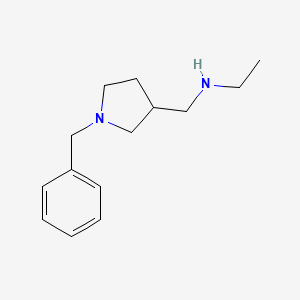
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine
説明
The compound "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature pyridinylmethyl groups and their chemical properties. The first paper describes a ligand that includes pyridin-2-ylmethyl groups and its copper(II) complex, which has been used as a fluorescent sensor for dopamine . The second paper discusses the synthesis of various pyridin-ylmethyl benzoates, which are derivatives of benzoic acid with pyridin-ylmethyl ether groups . These compounds are structurally related to the compound , as they contain nitrogen-containing heterocycles and benzyl groups, which are common features in bioactive molecules.
Synthesis Analysis
The synthesis of the compounds in the first paper involves the formation of a benzimidazole derivative with pyridin-2-ylmethyl groups and its subsequent complexation with copper(II) ions . The second paper details the synthesis of pyridin-ylmethyl benzoates through esterification and etherification reactions, starting from 3,5-dihydroxybenzoic acid and different chloromethyl pyridines . These methods could potentially be adapted for the synthesis of "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the copper(II) complex described in the first paper is characterized by a distorted trigonal bipyramidal geometry, with coordination from nitrogen atoms of benzimidazole groups and oxygen atoms from nitrate anions and a water molecule . Although the structure of "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine" is not provided, it can be inferred that it would also feature a complex geometry due to the presence of multiple potential donor atoms in its structure.
Chemical Reactions Analysis
The first paper does not detail specific chemical reactions of the ligand or its copper(II) complex, but it does mention the use of the ligand as a fluorescent sensor for dopamine, indicating that it can interact selectively with certain biomolecules . The second paper does not provide information on the reactivity of the synthesized pyridin-ylmethyl benzoates . However, the presence of pyridinylmethyl groups in these compounds suggests potential reactivity with nucleophiles and electrophiles, similar to other aromatic compounds with electron-withdrawing or electron-donating substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the provided papers are not extensively discussed. The first paper mentions spectroscopic characterization, which implies that the ligand and its complex have distinct absorbance and emission properties useful for sensing applications . The second paper focuses on the synthesis and structural characterization of the pyridin-ylmethyl benzoates, without delving into their physical properties . For "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine," one would expect properties such as solubility, melting point, and stability to be influenced by the presence of the pyrrolidinyl and benzyl groups, as well as the basicity of the amine function.
科学的研究の応用
Synthesis and Characterization in Coordination Chemistry
A study focused on the synthesis and characterization of complexes using (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine and other similar compounds. The study highlighted their significance in forming complexes with various metals, contributing to our understanding of coordination chemistry (Amirnasr, Schenk, & Meghdadi, 2002).
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis processes. A study demonstrated its use in the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an intermediate for various bioactive molecules, highlighting its role in the synthesis of biologically relevant compounds (Kotian, Lin, El-Kattan, & Chand, 2005).
Catalytic Applications
Research indicates the application of derivatives of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine in catalysis. Studies have explored its use in creating palladacycles, which are effective as catalysts in various chemical reactions, such as the Suzuki–Miyaura coupling and the allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Intermediate in Antibiotic Synthesis
The compound is an important intermediate in the synthesis of antibiotics. For instance, it was used in the preparation of premafloxacin, an antibiotic for veterinary applications, demonstrating its pharmaceutical significance (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Organic Synthesis and Functionalization
It has been involved in the synthesis of various organic compounds. Research shows its use in the preparation of 2-benzazepine derivatives and pyrrolidines, indicating its versatility in organic synthesis (Gorulya, Tverdokhlebov, Tolmachev, Shishkin, & Shishkina, 2011).
特性
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRNWWPARHIDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408589 | |
| Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine | |
CAS RN |
91189-07-0 | |
| Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

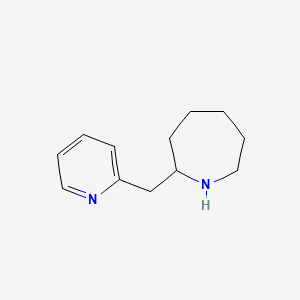
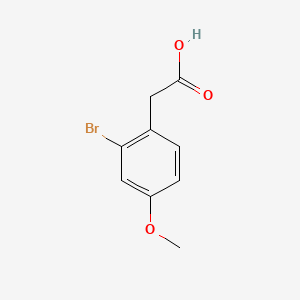
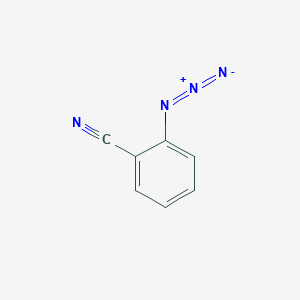
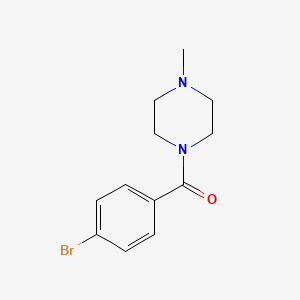
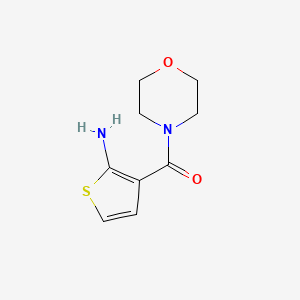
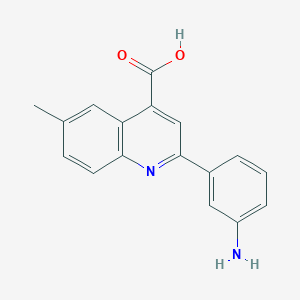

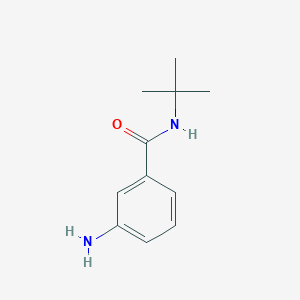
![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)
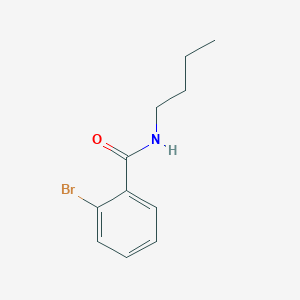

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)
